N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
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Description
Synthesis Analysis
While specific synthesis methods for N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide are not available in the search results, related compounds have been synthesized. For instance, novel 2-oxoindoline-based acetohydrazides have been synthesized as part of the search for novel small molecules activating procaspase-3 .Scientific Research Applications
Fluorescence Binding Studies
The synthesis of novel p-hydroxycinnamic acid amides, including derivatives related to the chemical structure of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide, has been explored for their interaction with bovine serum albumin (BSA). These studies, conducted by Meng et al. (2012), investigate the fluorescence and UV-vis spectral studies to understand the binding constants, thermodynamic parameters, and conformational changes in BSA upon binding. This research underscores the potential applications of such compounds in bioanalytical chemistry and drug-protein interaction studies (Meng et al., 2012).
Anticancer Activity
Alafeefy et al. (2015) focused on developing novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and their anticancer activities. These compounds, serving as analogs to CFM-1, exhibited remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. Their research not only provides insight into the structural requirements for anticancer activity but also highlights the therapeutic potential of such compounds in cancer treatment (Alafeefy et al., 2015).
Enzyme Inhibition
Tuğrak et al. (2020) synthesized novel benzenesulfonamides carrying a benzamide moiety, demonstrating significant inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. Their research underlines the importance of sulfonamide and benzamide pharmacophores in drug design, particularly for targeting enzyme-related diseases (Tuğrak et al., 2020).
PET Imaging Ligands
Kil et al. (2014) explored the synthesis of 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, including compounds structurally related to this compound, for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4). This research signifies the potential of such compounds in neuroimaging and the study of neurological disorders (Kil et al., 2014).
Surface Grafting for RO Membranes
Shan et al. (2020) focused on the functionalization of polyamide membrane surfaces with small-molecule zwitterions, including compounds analogous to this compound. This work highlights the enhancement of RO membrane performance through surface modification, offering insights into water treatment technologies (Shan et al., 2020).
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-18(23)20-14-5-8-16(9-6-14)27(25,26)21-15-7-10-17-13(11-15)12-19(24)22(17)4-2/h5-11,21H,3-4,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOSKNFVKFMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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